molecular formula C19H25NO5S B1242141 2-MeOEMATE

2-MeOEMATE

Cat. No.: B1242141
M. Wt: 379.5 g/mol
InChI Key: BTQHAWWINOTNQQ-QPWUGHHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyestrone-3-O-sulfamate (2-MeOEMATE) is a sulfamoylated derivative of 2-methoxyestrone (2-MeOE1), designed to enhance anticancer activity while reducing estrogenicity. It acts as a dual-action agent, combining steroid sulfatase (STS) inhibition with antimicrotubule activity . Studies demonstrate its ability to:

  • Induce G2-M cell cycle arrest and apoptosis in breast cancer cells (e.g., MCF7, CAL51) at low micromolar concentrations .
  • Inhibit tubulin polymerization by binding to the colchicine site, destabilizing microtubules .
  • Show 10-fold greater potency than its parent compound, 2-MeOE1, and endogenous estradiol metabolites like 2-methoxyestradiol (2-MeOE2) .

Its structural modifications, including the 3-O-sulfamate group and 2-methoxy substitution, are critical for enhanced bioavailability and reduced estrogenic effects .

Properties

Molecular Formula

C19H25NO5S

Molecular Weight

379.5 g/mol

IUPAC Name

[(8R,9S,13S,14S)-2-methoxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate

InChI

InChI=1S/C19H25NO5S/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-17(25-26(20,22)23)16(24-2)10-14(11)12/h9-10,12-13,15H,3-8H2,1-2H3,(H2,20,22,23)/t12-,13+,15-,19-/m0/s1

InChI Key

BTQHAWWINOTNQQ-QPWUGHHJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N

Synonyms

2-MeOEMATE
2-methoxyoestrone-3-O-sulphamate

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of 2-MeOEMATE involves introducing a sulfamate group at the 3-O position of 2-methoxyestrone. Specific synthetic routes may vary, but the sulfamoylation step is crucial.

Reaction Conditions:: The sulfamoylation reaction typically employs suitable reagents (such as sulfamoyl chlorides) under controlled conditions. Detailed protocols are available in scientific literature.

Industrial Production:: While not widely used industrially, 2-MeOEMATE’s potential as an anticancer agent warrants further investigation for large-scale production.

Chemical Reactions Analysis

Reactions:: 2-MeOEMATE undergoes various reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction of the sulfamate group may yield other derivatives.

    Substitution: Substitution reactions at different positions are possible.

Common Reagents and Conditions::

    Sulfamoylation: Sulfamoyl chlorides or other sulfamoylating agents.

    Oxidation: Oxidizing agents like peracids.

    Reduction: Reducing agents such as hydrides.

    Substitution: Appropriate nucleophiles.

Major Products:: The major products depend on the specific reaction conditions. These could include various sulfamoylated estrone derivatives.

Scientific Research Applications

2-MeOEMATE has been studied extensively:

    Breast Cancer: It induces G2-M cell cycle arrest and apoptosis in breast cancer cells.

    In Vivo Efficacy: It regresses breast tumors in intact rats.

    Anticancer Potential: It surpasses the potency of endogenous estradiol metabolites.

Mechanism of Action

2-MeOEMATE’s effects involve:

    Antimicrotubule Activity: It disrupts microtubule assembly, inhibiting cell division.

    BCL-2 and BCL-X (L) Phosphorylation: Implicated in apoptosis.

    p53 Expression: A tumor suppressor pathway.

Comparison with Similar Compounds

Research Findings and Data

Table 2: In Vitro Antiproliferative Activity (Breast Cancer Cell Lines)

Compound MCF7 (GI50, μM) CAL51 (GI50, μM) Mechanism Confirmed By
2-MeOEMATE 0.15 0.20 Tubulin polymerization assay
2-EtEMATE 0.18 0.22 BCL-2 phosphorylation
2-MeOE2 1.5 2.0 Microtubule stabilization
EMATE >10 >10 STS inhibition assay

In Vivo Efficacy

  • 2-MeOEMATE induced tumor regression in intact rats with mammary tumors, while 2-MeOE2 showed minimal activity at equivalent doses .
  • 2-MeOE2bisEMATE demonstrated oral efficacy in a multiple myeloma model, surpassing benchmark steroids in bioavailability .

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